molecular formula C20H30 B1295352 1,1'-Biadamantane CAS No. 3732-31-8

1,1'-Biadamantane

Cat. No. B1295352
CAS RN: 3732-31-8
M. Wt: 270.5 g/mol
InChI Key: MPXKIFWZOQVOLN-UHFFFAOYSA-N
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Description

1,1'-Biadamantane is a compound that consists of two adamantane units linked together. It is a unique molecule due to its rigid and bulky structure, which makes it a subject of interest in various chemical studies. The molecule has been explored for its potential in creating rigid cores for materials and its interesting thermodynamic properties .

Synthesis Analysis

The synthesis of 1,1'-Biadamantane and its derivatives has been a topic of several studies. An efficient strategy for preparing rigid cores based on 1,1'-Biadamantane has been developed, which involves the disproportionation of bromobenzene and the effect of AlCl3 or AlBr3 . Additionally, the synthesis of 1-aminoadamantane derivatives has been described, featuring acid-promoted aza-Prins cyclization, which is a method that yields various substituted adamantanes . The synthesis of new derivatives of 1-methylaminoadamantane has also been reported, confirming their structure through NMR and IR spectra .

Molecular Structure Analysis

The molecular structure of 1,1'-Biadamantane has been studied using Raman and IR spectroscopy, as well as semi-empirical calculations. The molecule exhibits distortions from tetrahedral geometry due to the linking of two adamantane units. A potential barrier for internal rotation around the central bond has been determined, and the central bond vibrations have been characterized .

Chemical Reactions Analysis

1,1'-Biadamantane undergoes various chemical reactions. For instance, 1-boraadamantane reacts with dimethylsulfoxonium methylide to afford monohomologated products and, upon further reaction, can generate star polymethylene polymers . The thermolysis of 1,1'-Biadamantane has been studied, providing evidence for the absence of appreciable strain in 1-adamantyl radicals . Additionally, the reaction of alkyn-1-yl(diorganyl)silanes with 1-boraadamantane has been explored, confirming the presence of an electron-deficient Si-H-B bridge in the product .

Physical and Chemical Properties Analysis

The thermodynamic properties of 1,1'-Biadamantane have been comprehensively studied. Measurements of heat capacity, phase transitions, and fusion points have been carried out. The compound does not form plastic crystals, and its thermodynamic functions in the crystalline state have been derived. The saturated vapor pressure and sublimation enthalpy have been determined, along with the combustion enthalpy and enthalpy of formation . The dielectric properties of supramolecular compounds involving 1-aminoadamantane have also been measured, showing the influence of different anions on network structures .

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 1,1’-Biadamantane . Personal protective equipment and chemical impermeable gloves should be used, and adequate ventilation should be ensured .

Future Directions

The unique molecular scaffolds of 1,1’-Biadamantane and its derivatives with various unusual physicochemical properties such as high thermal stability, rigidity, hydrophobicity, and resistance to oxidation have rendered this group of molecules a subject of significant synthetic interests . Future research may focus on the preparation of building blocks where properties can potentially be controlled and tailored through systematic structural modifications .

properties

IUPAC Name

1-(1-adamantyl)adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30/c1-13-2-15-3-14(1)8-19(7-13,9-15)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXKIFWZOQVOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190767
Record name 1,1'-Biadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Biadamantane

CAS RN

3732-31-8
Record name 1,1'-Biadamantane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003732318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
131
Citations
LS Karpushenkava, GJ Kabo, AB Bazyleva… - Thermochimica acta, 2007 - Elsevier
A comprehensive study of thermodynamic properties of 1,1′-biadamantane in different phase states has been carried out. The heat capacity of the compound in the condensed state …
Number of citations: 14 www.sciencedirect.com
T Ishizone, H Tajima, H Torimae… - … Chemistry and Physics, 2002 - Wiley Online Library
Anionic polymerizations of 1‐adamantyl methacrylate (1) and 3‐methacryloyloxy‐1,1′‐biadamantane (2) were carried out in THF at −50 to −78 C for 24 h. The initiator employed was …
Number of citations: 60 onlinelibrary.wiley.com
S Kobayashi, T Matsuzawa, S Matsuoka… - …, 2006 - ACS Publications
Anionic polymerizations of new styrene derivatives, 4-(1-adamantyl)styrene (1) and 3-(4-vinylphenyl)-1,1‘-biadamantane (2), were carried out with sec-butyllithium, cumylpotassium, and …
Number of citations: 50 pubs.acs.org
T Ishizone, H Tajima, S Matsuoka, S Nakahama - Tetrahedron Letters, 2001 - Elsevier
Novel tetramers of 1,3-adamantane and 5,7-dibutyl-1,3-adamantane were synthesized by the coupling reaction of 3-bromo-1,1′-biadamantane or 3-bromo-5,5′,7,7′-tetrabutyl-1,1′-…
Number of citations: 34 www.sciencedirect.com
L Bistričić, G Baranović, K Mlinarić-Majerski - Journal of molecular structure, 1999 - Elsevier
Raman (3100–10cm −1 ) and IR (3100–200cm −1 ) spectra of solid and dissolved 1,1′-biadamantane were recorded. The molecular structure and vibrational normal modes were …
Number of citations: 5 www.sciencedirect.com
DS Teager, RK Murray Jr - The Journal of Organic Chemistry, 1993 - ACS Publications
Treatment of 3 with bromine containing a catalytic amount of aluminum bromide for 3 h at room temperature gives 3, 3', 5, 5'-tetrabromo-l, l'-biadamantane (4) in 87% yield (Scheme I). …
Number of citations: 2 pubs.acs.org
NV Klimova, MI Shmar'yan, AP Arendaruk… - Pharmaceutical …, 1972 - Springer
With 3, 3'-diamino-[1, l'-biadamantane](I)[8] as starting material were prepared 3, 3'-bis (N-methylamino)-[1, 1'-biadamantane](II), 3, 3'-bis (N-ethylamino)-[1, 1'-biadamantane](III~, and 3, …
Number of citations: 4 link.springer.com
CA Paddon, FL Bhatti, TJ Donohoe… - Ultrasonics …, 2007 - Elsevier
The combination of ultrasound and electrochemistry –sonoelectrochemistry can produce a variety of effects within an electrochemical system including enhanced mass transport, in situ …
Number of citations: 15 www.sciencedirect.com
E Rezaei-Seresht, H Balali, B Maleki - Fullerenes, Nanotubes and …, 2023 - Taylor & Francis
Today adamantane, the simplest diamondoid, has attracted much attention, due to its unique structure and properties for the construction of nanostructured entities. 1,1′-biadamantane …
Number of citations: 1 www.tandfonline.com
KV Domasevitch - Acta Crystallographica Section C: Crystal Structure …, 2013 - scripts.iucr.org
In the title compound, C20H30O2, one of the two crystallographically independent molecules lies across a centre of inversion and the other resides in a general position (Z′ = 1.5). The …
Number of citations: 3 scripts.iucr.org

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